molecular formula C10H17NO B15092553 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI)

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans-(9CI)

Cat. No.: B15092553
M. Wt: 167.25 g/mol
InChI Key: GEFYWFCYXBGFGS-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- (9CI) is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- can be achieved through several methods. One common approach involves the reaction of 2,5-dihydro-2,3,4,5-tetramethylpyrrole with acetic anhydride under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various halogenated pyrroles.

Scientific Research Applications

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2,5-dihydro-: Another pyrrole derivative with similar structural features.

    1H-Pyrrole, 1-acetyl-: A closely related compound with an acetyl group at the nitrogen atom.

    2,5-Dihydro-1H-pyrrole: A simpler pyrrole derivative without the acetyl group.

Uniqueness

1H-Pyrrole, 1-acetyl-2,5-dihydro-2,3,4,5-tetramethyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2,3,4,5-tetramethyl-2,5-dihydropyrrol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h8-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFYWFCYXBGFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(N1C(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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